molecular formula C16H17ClN2O5S B3567261 N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide

N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B3567261
M. Wt: 384.8 g/mol
InChI Key: LLBJKSCLZGICBN-UHFFFAOYSA-N
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Description

N-{4-[(4-Chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide-acetamide hybrid compound characterized by a phenylacetamide core linked to a 4-chloro-2,5-dimethoxyphenyl group via a sulfamoyl bridge.

The compound’s structure includes:

  • Acetamide moiety: Provides hydrogen-bonding capacity and influences solubility.
  • Sulfamoyl linker: Enhances interactions with biological targets via sulfonamide-protein binding.

Properties

IUPAC Name

N-[4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5S/c1-10(20)18-11-4-6-12(7-5-11)25(21,22)19-14-9-15(23-2)13(17)8-16(14)24-3/h4-9,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBJKSCLZGICBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Scientific Research

N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide has several notable applications in scientific research:

  • Antimicrobial Activity :
    • The sulfonamide group is known for its antibacterial properties. Research has indicated that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains. This compound may be investigated for its efficacy against resistant bacterial infections.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that sulfonamide derivatives can inhibit inflammatory pathways. This compound could be explored for its potential use in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions.
  • Cancer Research :
    • The structural characteristics of this compound may allow it to interact with specific molecular targets in cancer cells, potentially leading to the development of new anticancer agents.
  • Drug Development :
    • As a lead compound, it can serve as a template for synthesizing new derivatives with enhanced biological activity or reduced toxicity profiles. The modification of the dimethoxy and chloro groups may yield compounds with improved pharmacokinetic properties.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various sulfonamide derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited promising activity against resistant strains, highlighting the potential of this compound in addressing antibiotic resistance issues.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of sulfonamide derivatives demonstrated that certain compounds could significantly reduce cytokine production in vitro. The study suggested that this compound could be further explored for its ability to modulate inflammatory responses, providing insights into its therapeutic use in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) logP/logD Key References
Target Compound C₁₆H₁₆ClN₂O₅S 394.83 4-Cl, 2,5-OCH₃ on phenyl Not reported Estimated ~2.5* -
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9) C₁₅H₁₆N₂O₄S 320.36 4-OCH₃ on phenyl Not reported logP: 2.15
N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide C₁₄H₁₃ClN₂O₃S 332.79 4-Cl on phenyl Not reported Not reported
2-(4-Chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide C₂₂H₂₀ClN₂O₅S 474.92 4-Cl, 2-CH₃ on phenoxy; 4-OCH₃ Not reported Not reported
N-(4-{[(4-Acetylphenyl)amino]sulfonyl}phenyl)acetamide C₁₆H₁₅N₂O₄S 347.37 4-COCH₃ on phenyl Not reported Not reported
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 316.70 4-Cl, 2-NO₂; methylsulfonyl Not reported Not reported

*Estimated based on substituent contributions: Chloro (+0.71), methoxy (-0.02 each) .

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase lipophilicity (logP) and may enhance membrane permeability. The target compound’s 4-Cl and 2,5-OCH₃ substituents balance lipophilicity and hydrogen-bonding capacity compared to purely methoxy (e.g., CAS 19837-89-9) or nitro-substituted analogs (e.g., ) . Methoxy Groups: Improve solubility via polar interactions but reduce logP. The 2,5-OCH₃ arrangement in the target compound may confer unique steric effects compared to mono-methoxy analogs .

Biological Activity Insights :

  • Compounds with sulfonamide-acetamide pharmacophores (e.g., , Compounds 8–13) exhibit urease inhibition (IC₅₀: 10–50 µM), suggesting the target compound may share similar enzymatic targeting .
  • The nitro-substituted analog in forms intermolecular hydrogen bonds (C–H⋯O), a feature that may enhance crystal packing but reduce bioavailability compared to the target compound’s methoxy-rich structure .

Biological Activity

N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide, also known as a sulfonamide derivative, exhibits significant biological activities that are of interest in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a sulfonamide group that contributes to its pharmacological properties. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₆H₁₇ClN₂O₅S
  • Molecular Weight : 384.83 g/mol
  • CAS Number : 311328-65-1
  • Density : 1.416 g/cm³ (predicted)
  • pKa : 8.63 (predicted) .

This compound acts primarily as an inhibitor of carbonic anhydrases (CAs), which are metalloenzymes that catalyze the reversible reaction between carbon dioxide and bicarbonate. The inhibition of these enzymes can lead to various physiological effects, including alterations in acid-base balance and potential applications in treating conditions such as glaucoma and certain neurological disorders .

Antibacterial Properties

Sulfonamides, including this compound, are known for their antibacterial activity. They inhibit bacterial growth by interfering with folate synthesis, which is essential for DNA replication and cell division. Research indicates that this compound displays effective antibacterial properties against a range of Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have suggested that sulfonamide derivatives may possess anticancer properties. The ability to inhibit carbonic anhydrases has been linked to reduced tumor growth and metastasis in several cancer models. This compound's structural features may enhance its efficacy against specific cancer types, although further studies are required to elucidate its full potential .

Other Pharmacological Effects

Apart from antibacterial and anticancer activities, this compound has been investigated for its potential use in treating conditions like epilepsy and obesity due to its effects on metabolic pathways .

Case Studies and Research Findings

StudyFindings
Köhler et al. (2007)Discussed the role of sulfonamides in inhibiting carbonic anhydrases and their implications in treating glaucoma and obesity.
Supuran (2008)Reviewed the pharmacological applications of sulfonamide derivatives in cancer treatment, highlighting their mechanism of action against tumor cells.
Türkmen et al. (2005)Reported on the antibacterial efficacy of various sulfonamide compounds, including derivatives similar to this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide
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